molecular formula C9H10F3N B8204676 [3-Methyl-4-(trifluoromethyl)phenyl]methanamine

[3-Methyl-4-(trifluoromethyl)phenyl]methanamine

Cat. No.: B8204676
M. Wt: 189.18 g/mol
InChI Key: XRISWIOMGYXNDX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-4-(trifluoromethyl)phenyl]methanamine typically involves the reduction of 4-(trifluoromethyl)benzaldehyde. One common method includes the following steps :

    Reduction of 4-(trifluoromethyl)benzaldehyde: The aldehyde is reduced using sodium borohydride (NaBH4) in methanol to form 4-(trifluoromethyl)benzyl alcohol.

    Conversion to Benzylamine: The benzyl alcohol is then converted to the corresponding benzylamine using ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN) in methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-4-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form the corresponding methyl group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of methyl-substituted benzylamine.

    Substitution: Formation of various substituted benzylamines depending on the electrophile used.

Mechanism of Action

The mechanism of action of [3-Methyl-4-(trifluoromethyl)phenyl]methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Similar structure but without the methyl group at the meta position.

    4-(Trifluoromethyl)phenylmethanol: The alcohol derivative of the compound.

    4-(Trifluoromethyl)benzoic acid: The carboxylic acid derivative.

Uniqueness

The presence of both the trifluoromethyl and methyl groups in [3-Methyl-4-(trifluoromethyl)phenyl]methanamine imparts unique chemical properties, such as increased lipophilicity and electronic effects, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

IUPAC Name

[3-methyl-4-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-4-7(5-13)2-3-8(6)9(10,11)12/h2-4H,5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRISWIOMGYXNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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